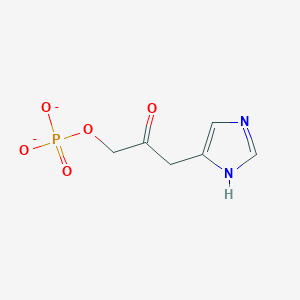
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole acetol-phosphate belongs to the class of organic compounds known as monoalkyl phosphates. These are organic compounds containing a phosphate group that is linked to exactly one alkyl chain. Imidazole acetol-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Imidazole acetol-phosphate exists in all eukaryotes, ranging from yeast to humans. Imidazole acetol-phosphate participates in a number of enzymatic reactions. In particular, Imidazole acetol-phosphate can be biosynthesized from D-erythro-imidazole-glycerol-phosphate; which is mediated by the enzyme imidazole glycerol-phosphate dehydratase. In addition, Imidazole acetol-phosphate and L-glutamic acid can be converted into oxoglutaric acid and L-histidinol phosphate; which is mediated by the enzyme histidinol-phosphate aminotransferase. Outside of the human body, imidazole acetol-phosphate can be found in a number of food items such as guava, adzuki bean, sourdough, and black radish. This makes imidazole acetol-phosphate a potential biomarker for the consumption of these food products.
3-(imidazol-4-yl)-2-oxopropyl dihydrogen phosphate is an oxoalkyl phosphate and a member of imidazoles. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 3-(imidazol-4-yl)-2-oxopropyl phosphate(2-).
Aplicaciones Científicas De Investigación
Enzyme Catalysis and Mechanism
- Imidazoleglycerol-Phosphate Dehydratase (IGPD) Mechanism : The IGPD enzyme catalyzes the dehydration of imidazoleglycerol phosphate (IGP) to 3-(1H-imidazol-4-yl)-2-oxopropyl dihydrogen phosphate during histidine biosynthesis. Research shows the structural changes in IGPD from Arabidopsis thaliana during different catalytic stages, revealing critical metal coordination switches for catalysis (Bisson et al., 2015).
Drug Target Investigation
- Sphingosine-1-Phosphate Lyase (S1PL) as a Drug Target : S1PL catalyzes the decomposition of sphingosine-1-phosphate (S1P) and is identified as a potential drug target for autoimmune disorders. Studies have explored analogues of 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) for reducing S1PL activity, impacting lymphocyte trafficking and autoimmune disease development (Bagdanoff et al., 2009).
Organophosphate Poisoning Treatment
- Treatment of Organophosphate Poisoning : Research into treatments for organophosphate (OP) poisoning highlights the use of uncharged oximes containing imidazole functional groups. These compounds can cross the blood-brain barrier and have been tested for reactivating acetylcholinesterase inhibited by OPs (Kovarik et al., 2013).
Inorganic Chemistry and Materials Science
- Synthesis of Zinc Phosphates : The synthesis of new zinc phosphates in the presence of imidazole-containing ligands has been explored. These compounds have potential applications in designing inorganic-organic open frameworks (Fan et al., 2005).
Proton Conductivity
- Ionic Coordination Networks for Proton Conductivity : A study on an ionic coordination network made of protonated imidazole and anionic zinc phosphate chains demonstrates its ability to act as an ionic plastic crystal, offering significant proton conductivity without humidity (Horike et al., 2012).
Propiedades
Número CAS |
99979-59-6 |
|---|---|
Nombre del producto |
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) |
Fórmula molecular |
C6H9N2O5P |
Peso molecular |
220.12 g/mol |
Nombre IUPAC |
[3-(1H-imidazol-5-yl)-2-oxopropyl] phosphate |
InChI |
InChI=1S/C6H9N2O5P/c9-6(3-13-14(10,11)12)1-5-2-7-4-8-5/h2,4H,1,3H2,(H,7,8)(H2,10,11,12)/p-2 |
Clave InChI |
YCFFMSOLUMRAMD-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CC(=O)COP(=O)([O-])[O-] |
SMILES canónico |
C1=C(NC=N1)CC(=O)COP(=O)(O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



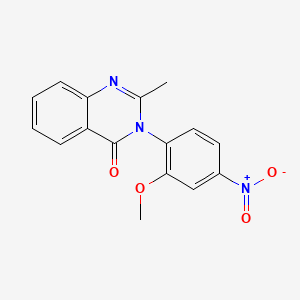

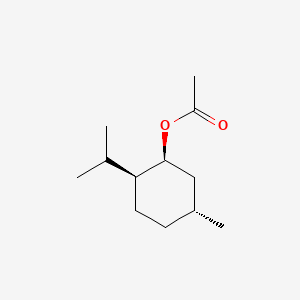
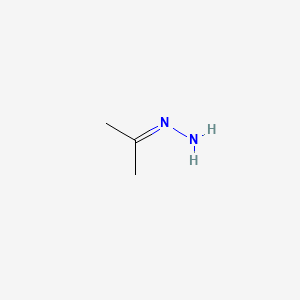
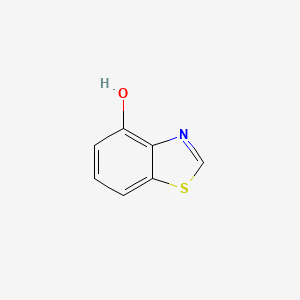
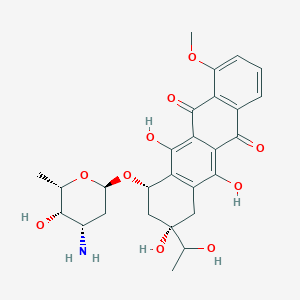
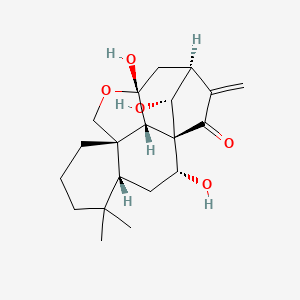
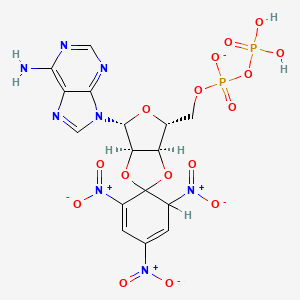
![6-methyl-3-[[[1-(phenylmethyl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1199903.png)
![2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester](/img/structure/B1199904.png)
![4,5-Dichloro-3-isothiazolecarboxylic acid [1-(2-furanylmethylamino)-1-oxopropan-2-yl] ester](/img/structure/B1199905.png)
![5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)
![2-[[5-(Ethoxymethyl)-2-methyl-4-pyrimidinyl]amino]-1-(5-methoxy-1,2-dimethyl-3-indolyl)ethanone](/img/structure/B1199907.png)
![4-[4-[(1-Cyclopentyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1199908.png)